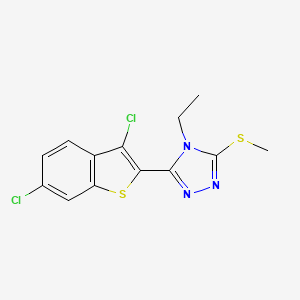![molecular formula C17H10F3N3 B5521120 1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)
1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C17H10F3N3 and its molecular weight is 313.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.08268182 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
- Adenosine Receptor Antagonists : A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, related to 1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline, showed promising results as potent adenosine receptor antagonists. This implies potential therapeutic use as rapid-acting antidepressants, as indicated by their efficacy in Porsolt's behavioral despair model in rats (Sarges et al., 1990).
Anticancer Activity
- Novel Ureas Derived from 1,2,4-Triazolo[4,3-a]-quinoline : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized, showing structural requirements essential for anticancer activity. This included N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives, indicating potential as anticancer agents (Reddy et al., 2015).
Binding to Benzodiazepine and Adenosine Receptors
- Binding Assays for Benzodiazepine and Adenosine Receptors : New 1,2,3-triazolo[1,5-a]quinoxaline derivatives were synthesized, showing moderate affinity and low selectivity towards the A(1) adenosine receptors. Some derivatives exhibited good affinity towards benzodiazepine receptors (Biagi et al., 1998).
Antimicrobial Agents
- Fused Triazolo and Ditriazoloquinoxaline Derivatives : Various derivatives, including 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines and 4-substituted-amino-[1,2,4]triazolo[4,3-a]quinoxalines, were synthesized and evaluated for antimicrobial and antifungal activity. Compounds showed potent antibacterial activity compared to standard tetracycline (Badran et al., 2003).
Anticonvulsant Activity
- Anticonvulsant Evaluation of Triazoles : A series of 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole derivatives were synthesized and evaluated for anticonvulsant activity. Compounds exhibited strong anticonvulsant activity and lower neurotoxicity, indicating potential as anticonvulsant agents (Cui et al., 2009).
Additional Applications
- Antimicrobial Activity of Quinoline and Chromene Derivatives : New quinolines and chromenes incorporating triazolopyrimidines were synthesized and evaluated for antimicrobial activities. Compounds exhibited significant antibacterial and antifungal activities (Abu‐Hashem & Gouda, 2017).
- Synthesis and Anticonvulsant Activity of 5-Phenyl-Triazoloquinolines : Novel 5-phenyl-triazoloquinoline derivatives were synthesized and showed significant anticonvulsant activities in the maximal electroshock (MES) test, indicating their potential as anticonvulsant agents (Guan et al., 2008).
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3/c18-17(19,20)13-6-3-5-12(10-13)16-22-21-15-9-8-11-4-1-2-7-14(11)23(15)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOLBHBFJJJIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)
![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)
![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)
![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)
